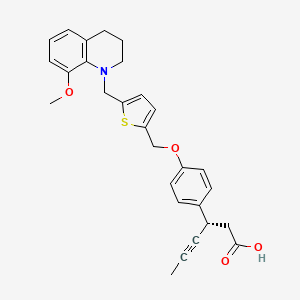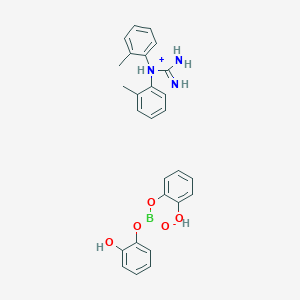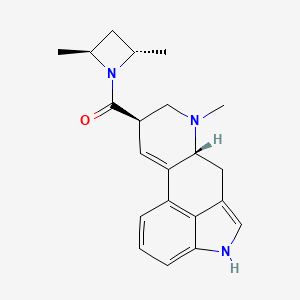
(S)-3-(4-((5-((8-Methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl)thiophen-2-yl)methoxy)phenyl)hex-4-ynoic acid
Übersicht
Beschreibung
“(S)-3-(4-((5-((8-Methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl)thiophen-2-yl)methoxy)phenyl)hex-4-ynoic acid” is a complex organic compound. It is also known as "Benzenepropanoic acid, 4- [ [5- [ (3,4-dihydro-8-methoxy-1 (2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-yl-, ethyl ester, (βS)-" . The compound has a molecular formula of C30H33NO4S and a molecular weight of 503.66 .
Synthesis Analysis
The synthesis of this compound involves multi-step reactions . The first step involves the use of N-ethyl-N,N-diisopropylamine in ethanol at 20 °C . The second step involves the use of diisobutylaluminium hydride in tetrahydrofuran and toluene at -70 °C . The third step involves the use of tributylphosphine and 1,1’-azodicarbonyl-dipiperidine in tetrahydrofuran and ethyl acetate at 0 - 20 °C . The final step involves the use of potassium hydroxide in ethanol and water at 20 °C .Molecular Structure Analysis
The molecular structure of this compound includes a 3,4-dihydroquinolin-1(2H)-yl group, a thiophen-2-yl group, and a phenylhex-4-ynoic acid group . The compound has a complex structure with multiple rings and functional groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of N-ethyl-N,N-diisopropylamine with the starting material in ethanol, followed by the reaction with diisobutylaluminium hydride in tetrahydrofuran and toluene . This is followed by the reaction with tributylphosphine and 1,1’-azodicarbonyl-dipiperidine in tetrahydrofuran and ethyl acetate . The final step involves the reaction with potassium hydroxide in ethanol and water .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 659.1±55.0 °C and a predicted density of 1.190±0.06 g/cm3 . The predicted pKa value is 5.74±0.20 .Wissenschaftliche Forschungsanwendungen
Treatment of Type 2 Diabetes
LY2922470 is currently used as a G protein-coupled receptor 40 (GPR40) agonist for the treatment of type 2 diabetes . It has been proven to be a useful treatment option for type 2 diabetes due to its capacity to exhilarate insulin production .
Neuroprotection in Ischemic Stroke
LY2922470 has shown potential in alleviating ischemic-stroke-induced acute brain injury and functional alterations . It was able to efficiently diminish the extent of the infarct in mice with acute ischemic stroke, thus providing a possible therapeutic agent for the management of ischemic stroke .
Reduction of Infarct Size
The administration of LY2922470 was seen to have a positive effect on neuroprotection with a reduction in infarct size .
Improvement in Motor Skills
LY2922470 has shown to improve motor skills in mice after ischemic stroke .
Mitigation of Harm to Brain
It was demonstrated that LY2922470 could successfully mitigate the harm to the brain caused by ischemic stroke .
Potential Stroke Therapy
Previous studies have reported protective effects of other GPR40 activators on the brain; however, it remains unclear whether LY2922470 could be a new stroke therapy and improve the stroke-induced brain damage .
Eigenschaften
IUPAC Name |
(3S)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO4S/c1-3-6-22(17-27(30)31)20-10-12-23(13-11-20)33-19-25-15-14-24(34-25)18-29-16-5-8-21-7-4-9-26(32-2)28(21)29/h4,7,9-15,22H,5,8,16-19H2,1-2H3,(H,30,31)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVDLRVFJTVWEO-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901106563 | |
| Record name | (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901106563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(4-((5-((8-Methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl)thiophen-2-yl)methoxy)phenyl)hex-4-ynoic acid | |
CAS RN |
1423018-12-5 | |
| Record name | (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423018-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901106563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the primary mechanism of action of (S)-3-(4-((5-((8-Methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl)thiophen-2-yl)methoxy)phenyl)hex-4-ynoic acid (LY2922470)?
A1: LY2922470 acts as a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1). [, ] This receptor is highly expressed in pancreatic β-cells and plays a critical role in glucose-stimulated insulin secretion. [, ] Upon binding to GPR40, LY2922470 activates downstream signaling pathways, leading to amplified insulin release, specifically in the presence of elevated glucose levels. [, ]
Q2: How does the structure of LY2922470 contribute to its activity and selectivity for GPR40?
A2: While specific structure-activity relationship (SAR) data for LY2922470 is limited in the provided abstracts, research suggests that modifications to endogenous fatty acids, focusing on breaking planarity and reducing lipophilicity, led to the identification of the spiropiperidine and tetrahydroquinoline acid derivatives like LY2922470 as potent and selective GPR40 agonists. [] These structural modifications contribute to the unique pharmacological, selectivity, and pharmacokinetic properties of LY2922470. []
Q3: What preclinical evidence supports the potential of LY2922470 as a treatment for type 2 diabetes?
A3: Preclinical studies demonstrated that LY2922470 exhibits durable dose-dependent glucose-lowering effects in animal models. [] These effects are attributed to its ability to significantly increase both insulin and GLP-1 secretion. [] Notably, these beneficial effects were observed without causing hypoglycemia, a common side effect of some existing diabetes medications. []
Q4: Has LY2922470 been evaluated in a clinical setting, and what are the key findings?
A4: Yes, LY2922470 has progressed to clinical trials in individuals with type 2 diabetes. [, ] Initial clinical data supports the compound's potential as a glucose-lowering therapy. [] While detailed clinical trial results are not provided in the abstracts, the findings provide preliminary evidence of LY2922470's efficacy in humans. []
Q5: Beyond its role in glucose control, does LY2922470 exhibit other potentially beneficial effects?
A5: Research suggests that LY2922470 might offer protective effects against ischemic stroke. [] Transcriptomic analysis revealed that the gene signature induced by LY2922470 shares similarities with agents known to defend against cerebrovascular accidents. [] In mouse models, LY2922470 administration, either orally or via injection, reduced infarct size and improved motor skills after ischemic stroke. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid](/img/structure/B608644.png)
![2-((6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B608646.png)
![4-[3-(2-Methoxy-pyridin-3-yl)-pyrazolo[1,5-a]pyrimidin-5-yl]-piperazine-1-carboxylic acid isopropyl ester](/img/structure/B608648.png)




![5-[(7S)-3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B608657.png)
![2-Amino-4-[hydroxy-[hydroxy-(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl]butanoic acid](/img/structure/B608660.png)
![N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-2-[(3-chloroquinolin-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B608661.png)


![(E)-3-(4-((2-(2-(1,1-difluoroethyl)-4-fluorophenyl)-6-hydroxybenzo[b]thiophen-3-yl)oxy)phenyl)acrylic acid](/img/structure/B608664.png)
